1-[(2-Bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole is a synthetic benzimidazole derivative. Benzimidazole derivatives are a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular derivative has shown promise as a selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) [].
Mechanism of Action
1-[(2-Bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole acts as a selective inhibitor of ALDH3A1 []. While the exact mechanism is not fully elucidated in the provided literature, structural, kinetics, and mutagenesis studies suggest that it binds to the aldehyde binding pocket of ALDH3A1, potentially blocking the enzyme's active site and preventing its catalytic activity [].
Applications
Increasing Chemosensitivity: ALDH3A1 is known to detoxify aldophosphamide, an active metabolite of cyclophosphamide and mafosfamide, thereby reducing their therapeutic efficacy []. By selectively inhibiting ALDH3A1, 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole can prevent the detoxification of aldophosphamide, leading to increased accumulation of the active drug in tumor cells and enhanced chemosensitivity [].
Selective Targeting of ALDH3A1-Expressing Tumors: Research indicates that the use of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole analogues sensitizes ALDH3A1-expressing cancer cells (lung adenocarcinoma and glioblastoma) to mafosfamide treatment, while sparing primary lung fibroblasts that lack ALDH3A1 expression []. This selectivity suggests potential for targeted therapy with reduced off-target effects on healthy cells.
Compound Description: CB7 is a potent and highly selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 0.2 μM. It demonstrates minimal inhibitory activity against other ALDH isoforms, including ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, and ALDH2 []. Studies indicate CB7 binds to the aldehyde binding pocket of ALDH3A1, leading to its inhibition []. Analogs of CB7 have shown efficacy in sensitizing ALDH3A1-expressing cancer cell lines, specifically lung adenocarcinoma and glioblastoma, to mafosfamide treatment. Notably, they do not sensitize primary lung fibroblasts that lack ALDH3A1 expression [].
Compound Description: This compound series represents derivatives of indapamide modified to incorporate thiourea functionalities. These modifications aimed to enhance pro-apoptotic activity for potential anticancer applications [].
Compound Description: This series, also derived from indapamide, incorporates a thiazolidine ring system linked to the sulfonamide group []. The goal of these modifications was to develop compounds with enhanced anticancer activity.
Compound Description: This complex comprises a copper(II) ion coordinated to two 2-methyl-1-(toluene-4-sulfonyl)-1H-benzimidazole ligands and two salicylate ligands, adopting a distorted octahedral geometry []. The benzimidazole ligands coordinate axially through nitrogen, while the salicylate ligands coordinate equatorially in a bidentate fashion []. This complex exhibits promising tyrosinase inhibitory activity with an IC50 value of 56.8 ± 11.4 μM and interacts with DNA through intercalation, as evidenced by electrochemical and spectroscopic studies [].
2-Aryl-N-biphenyl benzimidazoles
Compound Description: This series of six novel 2-aryl-N-biphenyl benzimidazoles was synthesized from o-phenylenediamine and carboxylic acids through a sequence involving cyclization and N-alkylation reactions [].
N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles
Compound Description: This series of benzimidazole derivatives features N-1 sulfonyl substitution, designed by modifying the acceptor part of a donor-π-acceptor system to investigate their non-linear optical (NLO) properties [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.